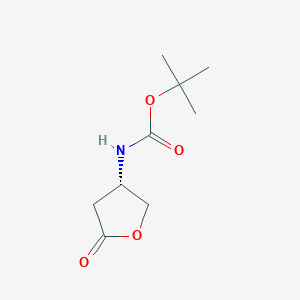

(S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate

描述

(S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate (CAS: 104227-71-6) is a chiral carbamate derivative with molecular formula C₉H₁₅NO₄ and a molar mass of 201.22 g/mol . Its structure features a tetrahydrofuran-5-one (γ-lactone) core substituted with a tert-butoxycarbonyl (Boc) group at the (S)-configured stereocenter on the 3-position. The Boc group serves as a protective moiety for amines, enhancing stability during synthetic processes . This compound is widely utilized in organic synthesis, particularly in pharmaceutical intermediates, due to its ability to modulate reactivity and solubility .

属性

IUPAC Name |

tert-butyl N-[(3S)-5-oxooxolan-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4/c1-9(2,3)14-8(12)10-6-4-7(11)13-5-6/h6H,4-5H2,1-3H3,(H,10,12)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XODLOLQRSQGSFE-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(=O)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CC(=O)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00908875 | |

| Record name | tert-Butyl hydrogen (5-oxooxolan-3-yl)carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00908875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104227-71-6 | |

| Record name | tert-Butyl hydrogen (5-oxooxolan-3-yl)carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00908875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl [(3S)-5-oxotetrahydrofuran-3-yl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reaction Mechanism and Conditions

-

Substrate Activation : The amine group of (S)-3-amino-γ-butyrolactone reacts with Boc anhydride in a nucleophilic acyl substitution. A base, such as sodium hydroxide or triethylamine, deprotonates the amine, enhancing its nucleophilicity.

-

Solvent System : Tetrahydrofuran (THF) or dichloromethane (DCM) is typically employed due to their inertness and ability to dissolve both reactants.

-

Stoichiometry : A molar ratio of 1:1–1.2 (amine:Boc anhydride) ensures complete conversion while minimizing side reactions.

-

Workup : Post-reaction, the mixture is washed with aqueous HCl to remove excess base, followed by saturated NaCl. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

Key Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₅NO₄ | |

| Molar Mass | 201.22 g/mol | |

| Melting Point | 113–114°C | |

| Boiling Point | 363.7±31.0°C (predicted) | |

| Density | 1.15±0.1 g/cm³ |

This method achieves yields of 70–85% after chromatographic purification. The product’s stereochemical integrity is preserved due to the mild reaction conditions, making it suitable for scalable synthesis.

Comparative Analysis of Methodologies

The direct Boc protection method is industrially preferred due to its simplicity and efficiency. In contrast, the hydroxy lactone route remains speculative for this compound but underscores potential avenues for derivative synthesis.

Reaction Optimization and Troubleshooting

Critical Factors in Boc Protection

Common Pitfalls

-

Incomplete Reaction : Substoichiometric Boc anhydride or inadequate mixing leads to residual starting material.

-

Racemization : Elevated temperatures or prolonged reaction times may compromise stereochemistry.

Applications and Derivative Synthesis

This compound serves as a key intermediate for:

化学反应分析

Types of Reactions

(S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form more complex derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the tetrahydrofuran ring.

Substitution: The carbamate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .

科学研究应用

Chemistry

Chiral Building Block

The compound is widely used as a chiral building block in the synthesis of complex organic molecules. Its chirality allows for the production of enantiomerically pure compounds, which are crucial in many chemical processes.

Synthetic Routes

Common synthetic routes involve reactions with tert-butyl chloroformate and bases such as triethylamine to form the carbamate group. This method emphasizes mild conditions and high yields, making it suitable for laboratory synthesis.

| Reaction Type | Common Reagents | Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate, chromium trioxide | Hydroxylated derivatives |

| Reduction | Sodium borohydride, lithium aluminum hydride | Alcohols, amines |

| Substitution | Alkyl halides, acyl chlorides | Modified carbamate derivatives |

Biology

Intermediate for Biologically Active Molecules

(S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate serves as an intermediate in the synthesis of various biologically active compounds. Its ability to undergo metabolic transformations enhances its utility in drug development.

Case Study: Enzyme Interaction

Research has shown that this compound can interact with specific enzymes, leading to the formation of active pharmaceutical ingredients (APIs). Studies have focused on its metabolic pathways, revealing potential therapeutic effects.

Medicine

Pharmaceutical Synthesis

The compound is involved in synthesizing pharmaceutical compounds with potential therapeutic applications. It has been utilized in developing drugs targeting various diseases due to its favorable chemical properties.

Example Application: Anticancer Agents

Recent studies have explored the use of this compound in synthesizing novel anticancer agents, demonstrating its effectiveness as a precursor in drug formulation.

Industry

Production of Fine Chemicals

In industrial settings, this compound is employed in producing fine chemicals and specialty materials. Its unique structure makes it valuable for creating various chemical products.

Industrial Synthesis Methods

The production process often includes large-scale batch reactions optimized for high yield and purity, followed by crystallization and purification steps to isolate the desired product.

作用机制

The mechanism of action of (S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate involves its interaction with specific molecular targets. The compound can act as a precursor to active pharmaceutical ingredients, where it undergoes metabolic transformations to exert its effects. The pathways involved may include enzymatic reactions that modify the carbamate group or the tetrahydrofuran ring .

相似化合物的比较

Comparison with Structurally Similar Compounds

Key Structural Analogues and Similarity Metrics

The following table summarizes structurally related compounds, their similarity scores, and distinguishing features:

Analysis of Structural and Functional Differences

tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate (CAS: 206348-65-4)

- Similarity : 1.00

- Differences : The absence of stereochemical specification suggests this compound may be a racemic mixture or an alternative stereoisomer. This distinction impacts enantioselective synthesis outcomes, as the (S)-configured parent compound is critical for chiral induction in drug intermediates .

Ethyl 2-(3-((tert-butoxycarbonyl)amino)oxetan-3-yl)acetate (CAS: 1416323-06-2)

- Similarity : 0.91

- Differences: Oxetane vs. Ethyl Ester Group: Enhances lipophilicity, affecting solubility and metabolic stability .

(S)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate (CAS: 118399-28-3)

- Similarity : 0.74–0.76

- Differences: Benzyl Protection: Less stable under acidic conditions compared to tert-butyl, but cleavable via hydrogenolysis. This makes it suitable for orthogonal protection strategies .

Complex tert-Butyl Carbamates (e.g., CAS: 866030-35-5)

生物活性

(S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate, with the CAS number 104227-71-6, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.

The molecular formula of this compound is C₉H₁₅NO₄, with a molecular weight of 201.22 g/mol. The compound exhibits high gastrointestinal absorption and has a moderate number of hydrogen bond donors and acceptors, which may influence its bioavailability and interaction with biological targets .

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₅NO₄ |

| Molecular Weight | 201.22 g/mol |

| Boiling Point | Not available |

| GI Absorption | High |

| Number of H-bond Donors | 1 |

| Number of H-bond Acceptors | 4 |

Research indicates that this compound may exhibit various biological activities, including:

- Neuroprotective Effects : Preliminary studies suggest that this compound can protect neuronal cells from oxidative stress and apoptosis induced by amyloid-beta peptide (Aβ). This is crucial in Alzheimer's disease research, where Aβ aggregation is a significant pathological feature .

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit acetylcholinesterase (AChE) and β-secretase, enzymes involved in the breakdown of neurotransmitters and the formation of amyloid plaques, respectively. This dual inhibition may enhance cognitive function and reduce neurodegeneration .

- Antioxidant Properties : In vitro studies have demonstrated that this compound can decrease levels of malondialdehyde (MDA), a marker of oxidative stress, thereby protecting cells from damage caused by free radicals .

Case Studies

- Astrocyte Cell Culture Studies : In experiments using astrocyte cell cultures treated with Aβ, the application of this compound resulted in reduced inflammation markers such as TNF-α and improved cell viability compared to untreated controls .

- In Vivo Models : Animal studies have shown that treatment with this compound can lead to significant improvements in cognitive function in models subjected to scopolamine-induced memory impairment. However, the bioavailability in the brain remains a critical factor influencing its efficacy .

Synthesis

The synthesis of this compound involves several steps that typically include:

- Formation of the tetrahydrofuran ring.

- Introduction of the tert-butyl group.

- Carbamate formation through reaction with carbamic acid derivatives.

This multi-step synthesis allows for the generation of various analogs with potentially enhanced biological activity .

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying (S)-tert-butyl (5-oxotetrahydrofuran-3-yl)carbamate?

- Methodology :

- Synthesis : Utilize carbamate-forming reactions with tert-butyl dicarbonate (Boc anhydride) under anhydrous conditions. For chiral purity, employ asymmetric catalysis (e.g., organocatalysts or chiral auxiliaries) to preserve the (S)-configuration .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How should researchers characterize the compound’s structural and chiral integrity?

- Methodology :

- NMR Spectroscopy : Analyze - and -NMR to confirm the tetrahydrofuran ring and carbamate functionality. Chiral shift reagents (e.g., Eu(hfc)) or chiral HPLC can verify enantiomeric excess .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (expected , MW 215.23 g/mol) .

Q. What are the best practices for handling and storing this compound to ensure stability?

- Guidelines :

- Storage : Store under inert gas (argon/nitrogen) at -20°C in airtight, light-resistant containers. Avoid moisture to prevent Boc-group hydrolysis .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 14 days) with HPLC monitoring to assess hydrolytic susceptibility .

Advanced Research Questions

Q. How can this compound be applied in the synthesis of protease inhibitors, such as β-secretase inhibitors?

- Methodology :

- Scaffold Functionalization : React the 5-oxotetrahydrofuran moiety with electrophiles (e.g., alkyl halides) to introduce side chains targeting enzyme active sites. Use X-ray crystallography (SHELX programs ) to validate inhibitor-enzyme binding .

- Biological Assays : Test inhibitory activity via fluorogenic substrate assays (e.g., using recombinant β-secretase) .

Q. What experimental parameters optimize its use in asymmetric Mannich reactions?

- Methodology :

- Catalyst Screening : Test chiral Brønsted acids (e.g., BINOL-derived phosphoric acids) to enhance diastereoselectivity.

- Solvent Effects : Compare polar aprotic solvents (THF, DMF) to balance reaction rate and enantiomeric excess. Monitor via -NMR kinetics .

Q. How can computational modeling predict its reactivity in Diels-Alder or photoredox amination reactions?

- Methodology :

- DFT Calculations : Use Gaussian or ORCA software to model transition states and frontier molecular orbitals (HOMO/LUMO). Validate predictions with experimental yields .

- Photoredox Applications : Screen iridium/ruthenium catalysts under blue LED light for amine coupling at the 5-oxo position .

Q. What biocatalytic strategies improve selectivity in synthesizing derivatives?

- Methodology :

- Enzyme Screening : Use lipases or transaminases for regioselective modifications. For example, Candida antarctica lipase B catalyzes acyl transfer without racemization .

- Process Optimization : Adjust pH (6–8) and temperature (25–37°C) to maximize enzyme activity and product yield .

Q. How do crystallographic studies resolve stereochemical ambiguities in derivatives?

- Methodology :

- Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (e.g., hexane/dichloromethane). Refine structures using SHELXL to assign absolute configurations .

Q. How should researchers address contradictions in reaction outcomes across different studies?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。